(2R)-N-tert-butylpiperazine-2-carboxamide
Overview
Description
(2R)-N-tert-butylpiperazine-2-carboxamide, also known as Boc-piperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a derivative of piperazine, which is a well-known scaffold for the design of small molecules with various biological activities.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Design and Synthesis for Anti-mycobacterial Activity : N-Phenylpyrazine-2-carboxamides, related to (2R)-N-tert-butylpiperazine-2-carboxamide, have been synthesized and evaluated for anti-mycobacterial properties. They have shown promising selectivity and activity against Mycobacterium tuberculosis, indicating their potential in treating mycobacterial infections (Zítko et al., 2015).
Amino Acid Synthesis : Derivatives of (S)-N-tert-butoxycarbonylaziridine-2-carboxylate, closely related to (2R)-N-tert-butylpiperazine-2-carboxamide, have been used in the synthesis of protected α-amino acids, illustrating their utility in complex organic synthesis processes (Baldwin et al., 1996).
Biochemistry and Pharmacology
Inhibitors in HIV Treatment : N-tert-Butyldecahydro-3-isoquinoline carboxamide derivatives, which share structural similarities with (2R)-N-tert-butylpiperazine-2-carboxamide, have been a crucial part of the structural framework in HIV protease inhibitors. This illustrates the compound's relevance in designing antiviral medications (Casper & Hitchcock, 2007).
Synthesis of Anticancer Agents : Functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, have been synthesized and evaluated for cytotoxicity against human cancer cell lines. This indicates the compound's potential application in cancer research and drug development (Kumar et al., 2009).
Material Science and Chemistry
Supramolecular Self-Assembly : Research on derivatives of cyclopentane carboxamides, which include tert-butyl derivatives, has provided insights into the supramolecular self-assembly of these compounds. This has implications for understanding molecular interactions and designing new materials (Kălmăn et al., 2001).
Polyamide Synthesis : Studies involving the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have implications for the development of new polymers. This highlights the role of tert-butyl derivatives in advancing polymer chemistry (Hsiao et al., 2000).
properties
IUPAC Name |
(2R)-N-tert-butylpiperazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZDMLLCIUSINT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@H]1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472804 | |
Record name | (2R)-N-tert-Butylpiperazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-tert-butylpiperazine-2-carboxamide | |
CAS RN |
166941-51-1 | |
Record name | (2R)-N-tert-Butylpiperazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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